2-cyclopentyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide
Description
2-cyclopentyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide is an acetamide derivative featuring a cyclopentyl group and a 2,3-dihydro-1,4-benzodioxin moiety linked via a hydroxyethyl chain. The cyclopentyl substituent may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability.
Properties
IUPAC Name |
2-cyclopentyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c19-14(11-18-17(20)9-12-3-1-2-4-12)13-5-6-15-16(10-13)22-8-7-21-15/h5-6,10,12,14,19H,1-4,7-9,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHGPMYHJXYVSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC(C2=CC3=C(C=C2)OCCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzo-dioxin moiety: This can be achieved by the alkylation of 2,3-dihydroxybenzoic acid, followed by azidation of the carboxylic acid group, Curtius rearrangement, hydrolysis, and salification.
Introduction of the cyclopentyl group: This step involves the reaction of cyclopentylamine with an appropriate acylating agent to form the cyclopentylacetamide intermediate.
Coupling of the benzo-dioxin and cyclopentylacetamide moieties: This is typically done through a nucleophilic substitution reaction, where the hydroxyethyl group of the benzo-dioxin moiety reacts with the acetamide intermediate under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The benzo-dioxin moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Introduction of various substituents on the aromatic ring of the benzo-dioxin moiety.
Scientific Research Applications
2-cyclopentyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analysis
This moiety is frequently employed to improve metabolic stability compared to monocyclic ethers .
Substituent Variability: Hydrophilic vs. Lipophilic Groups: The target compound’s cyclopentyl group contrasts with hydrophilic substituents like sulfonamides (e.g., ) or polar heterocycles (e.g., pyridinyl in ). This difference may influence solubility and target engagement.
Biological Activities: Anti-Diabetic Potential: Compounds like 7i and 7k (IC₅₀: ~81–86 μM) demonstrate moderate α-glucosidase inhibition, suggesting utility in managing type-2 diabetes . Unexplored Targets: Many analogs lack reported bioactivity, highlighting opportunities for further pharmacological screening.
Biological Activity
The compound 2-cyclopentyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C18H23NO4
- Molecular Weight : 317 Da
- LogP : 2.15
- Polar Surface Area : 57 Ų
- Hydrogen Bond Acceptors : 4
- Hydrogen Bond Donors : 1
Structural Characteristics
The compound features a cyclopentyl group and a benzodioxin moiety, which are known to influence its interaction with biological targets. The presence of hydroxyl and acetamide functional groups may enhance its solubility and bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C18H23NO4 |
| Molecular Weight | 317 Da |
| LogP | 2.15 |
| Polar Surface Area | 57 Ų |
| H-Bond Acceptors | 4 |
| H-Bond Donors | 1 |
Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:
- Antioxidant Activity : The benzodioxin moiety is known for its antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in inhibiting inflammatory pathways, possibly by modulating cytokine production.
- Neuroprotective Properties : Some studies suggest that this compound may offer neuroprotection through the modulation of neurotransmitter systems.
Study on Antioxidant Activity
A study evaluated the antioxidant potential of compounds containing the benzodioxin structure. Results indicated that these compounds effectively scavenge free radicals and reduce oxidative damage in cellular models.
Anti-inflammatory Activity in Animal Models
In a study involving animal models of inflammation, compounds similar to this compound demonstrated significant reductions in markers of inflammation (e.g., TNF-alpha and IL-6) when administered at specific dosages.
Neuroprotection in vitro
Research conducted on neuronal cell lines showed that the compound could prevent cell death induced by neurotoxic agents. This effect was attributed to its ability to modulate calcium influx and inhibit apoptotic pathways.
Q & A
Q. What are the recommended methods for synthesizing 2-cyclopentyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide, and how can reaction progress be effectively monitored?
- Methodological Answer : The synthesis typically involves coupling the cyclopentylacetamide moiety with the 2,3-dihydro-1,4-benzodioxin-6-yl ethanol derivative. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt under inert conditions.
- Reaction monitoring : Employ thin-layer chromatography (TLC) with silica gel plates and UV visualization for real-time progress tracking .
- Purification : Utilize column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or preparative HPLC for high-purity isolation.
- Characterization : Confirm structure via H/C NMR (to verify cyclopentyl and benzodioxin protons) and IR spectroscopy (amide C=O stretch at ~1650 cm) .
Q. How can researchers validate the purity and structural integrity of this compound during synthesis?
- Methodological Answer :
- Purity assessment : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to quantify impurities (<2% acceptable for biological assays) .
- Structural validation :
- NMR : Compare chemical shifts with predicted values (e.g., benzodioxin aromatic protons at δ 6.7–7.1 ppm, hydroxyethyl protons at δ 3.5–4.0 ppm).
- Mass spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H] at m/z 388.18) .
Q. What preliminary biological assays are suitable for screening the bioactivity of this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or oxidoreductases (e.g., COX-2) using fluorogenic substrates and kinetic plate readers.
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to measure IC values.
- Cytotoxicity screening : MTT assays on cell lines (e.g., HEK293, HeLa) to establish baseline toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different experimental models (e.g., in vitro vs. in vivo)?
- Methodological Answer :
- Orthogonal assays : Combine enzymatic assays with cell-based reporter systems (e.g., luciferase for pathway activation) to validate target engagement.
- Metabolite profiling : Use LC-MS to identify active metabolites that may explain discrepancies (e.g., hepatic activation in vivo).
- Structural analogs : Synthesize derivatives with modified cyclopentyl or benzodioxin groups to isolate pharmacophores responsible for observed effects .
Q. What strategies are effective for optimizing the reaction yield of this compound under varying solvent and catalyst conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). For example:
| Variable | Low Level | High Level |
|---|---|---|
| Solvent (DMF vs. THF) | 0.1 M | 0.5 M |
| Temperature | 25°C | 60°C |
| Catalyst (Pd/C) | 5 mol% | 10 mol% |
- Response surface methodology (RSM) : Model interactions between variables to identify optimal conditions for maximum yield .
Q. How can computational modeling be integrated with experimental data to predict the interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses with targets (e.g., cyclooxygenase-2).
- Quantum mechanical calculations : Calculate binding energies at the B3LYP/6-31G* level to validate docking results.
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
Q. What advanced techniques are recommended for studying the compound’s pharmacokinetics and metabolic stability?
- Methodological Answer :
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure free fraction.
- In silico ADMET prediction : Tools like SwissADME or ADMETlab to prioritize derivatives with favorable profiles .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported enzyme inhibition potency (e.g., conflicting IC values)?
- Methodological Answer :
- Assay standardization : Compare buffer conditions (pH, ionic strength) and substrate concentrations across studies.
- Positive controls : Include known inhibitors (e.g., indomethacin for COX-2) to calibrate assay sensitivity.
- Crystallography : Solve co-crystal structures to confirm binding modes and rule out assay artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
